5-Bromo-2-fluoro-3-pyridinecarbonyl chloride
Description
Contextualization within Halogenated Pyridine (B92270) Derivatives Research
Significance of Pyridine Scaffolds in Modern Organic Chemistry
The pyridine ring is a fundamental nitrogen-bearing heterocycle that holds a privileged position in organic and medicinal chemistry. nih.govrsc.org Structurally similar to benzene, this aromatic molecule is a precursor for a vast number of pharmaceuticals and agrochemicals. nih.gov The pyridine scaffold is present in numerous natural products, including essential vitamins, coenzymes, and alkaloids. nih.govlifechemicals.com In the realm of drug discovery, the pyridine nucleus is a core component in more than 7,000 molecules of medicinal importance and is found in a significant number of drugs approved by the FDA. nih.govrsc.orglifechemicals.com
Chemists utilize the pyridine unit to enhance the solubility and bioavailability of less soluble compounds, leveraging its polar and ionizable nature. researchgate.net Furthermore, it often serves as a bioisostere for phenyl rings, capable of acting as a hydrogen bond acceptor, which can critically influence the pharmacokinetic and pharmacodynamic profiles of a drug candidate. nbinno.com The versatility of the pyridine scaffold allows for extensive functionalization, enabling the fine-tuning of a molecule's biological activity. researchgate.net
Role of Halogenation (Bromine and Fluorine) in Modulating Pyridine Reactivity
Halogenation is a critical tool for modifying the chemical reactivity of the pyridine ring. nsf.govnih.gov As an electron-deficient π-system, the pyridine ring is generally resistant to electrophilic aromatic substitution, often requiring harsh reaction conditions. nih.gov The introduction of halogen atoms, which are electron-withdrawing, further deactivates the ring towards electrophilic attack but simultaneously activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6).
Installing a carbon-halogen bond on the pyridine scaffold is a vital synthetic strategy because it provides a handle for subsequent transformations, most notably metal-catalyzed cross-coupling reactions. nsf.govnih.gov This allows for the construction of complex carbon-carbon and carbon-heteroatom bonds, which is essential for building molecular diversity in structure-activity relationship (SAR) studies during drug development. nih.gov
The specific halogens—bromine and fluorine—impart distinct reactivity. The fluorine atom, being highly electronegative, is an excellent activating group for SNAr and can serve as a leaving group. The bromine atom is less reactive in SNAr but is an ideal participant in palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). ossila.com This differential reactivity allows for selective, stepwise functionalization of poly-halogenated pyridines. ossila.com
Comparison with Related Halogenated Pyridines (e.g., 5-Bromo-2-fluoropyridine (B45044), 5-Bromo-2-chloro-3-fluoropyridine)
The unique utility of 5-Bromo-2-fluoro-3-pyridinecarbonyl chloride is best understood by comparing it to simpler, related halogenated pyridines.
5-Bromo-2-fluoropyridine: This compound is a widely used building block that features the characteristic differential reactivity of its two halogen atoms. ossila.com The fluorine at the C2 position is susceptible to nucleophilic displacement, while the bromine at the C5 position is reserved for metal-catalyzed cross-coupling reactions. ossila.com This allows for a two-step functionalization sequence. It is a common molecular scaffold for active pharmaceutical ingredients (APIs) and intermediates for organic light-emitting diodes (OLEDs). ossila.com
5-Bromo-2-chloro-3-fluoropyridine: This tri-substituted pyridine introduces another layer of complexity. Like its 2-fluoro counterpart, the halogen at the C2 position (chlorine) is activated towards nucleophilic substitution. The bromine at C5 remains a prime site for cross-coupling. The additional fluorine at C3 further influences the electronic properties of the ring, though it is not as readily displaced as the C2 halogen.
In contrast, This compound possesses three distinct points of reactivity. The acyl chloride at C3 is the most electrophilic site, readily undergoing acylation reactions. The fluorine at C2 allows for subsequent nucleophilic substitution, and the bromine at C5 provides a site for late-stage diversification via cross-coupling. This orthogonal reactivity makes it a highly versatile and powerful tool for constructing complex, densely functionalized target molecules.
| Compound Name | Structure | Molecular Formula | Key Reactive Sites |
|---|---|---|---|
| This compound | C6H2BrClFNO | 1. Acyl chloride (C3): Highly reactive, for acylation. 2. Fluorine (C2): Site for SNAr. 3. Bromine (C5): Site for cross-coupling. | |
| 5-Bromo-2-fluoropyridine | C5H3BrFN | 1. Fluorine (C2): Site for SNAr. 2. Bromine (C5): Site for cross-coupling. | |
| 5-Bromo-2-chloro-3-fluoropyridine | C5H2BrClFN | 1. Chlorine (C2): Site for SNAr. 2. Bromine (C5): Site for cross-coupling. |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-fluoropyridine-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO/c7-3-1-4(5(8)11)6(9)10-2-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGDVNPCOYRXRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)Cl)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Importance of the Pyridinecarbonyl Chloride Moiety in Organic Synthesis
Acyl Chlorides as Versatile Electrophilic Building Blocks
Acyl chlorides are among the most reactive derivatives of carboxylic acids, characterized by the excellent leaving group ability of the chloride ion. This high reactivity makes them powerful and versatile electrophilic building blocks for forming new chemical bonds. They react readily with a wide array of nucleophiles to generate a variety of functional groups. For instance, they react with alcohols to form esters, with amines to form amides, and with water to hydrolyze back to the parent carboxylic acid. This capability is fundamental to the construction of larger, more complex molecular frameworks from simpler precursors. In the context of 5-Bromo-2-fluoro-3-pyridinecarbonyl chloride, the electron-withdrawing character of the di-halogenated pyridine (B92270) ring enhances the electrophilicity of the carbonyl carbon, making the acyl chloride group exceptionally reactive towards nucleophilic attack.
Historical Development and Emerging Research Trajectories for Related Pyridine Acyl Halides
The synthesis and use of pyridine acyl halides have evolved alongside broader developments in organic chemistry. Historically, methods for preparing acyl halides, such as the treatment of carboxylic acids with reagents like thionyl chloride or oxalyl chloride, were adapted for pyridine carboxylic acids (nicotinic and isonicotinic acids and their derivatives). Early research, such as the preparation of pyridyl halides from aminopyridines via diazo reactions in the 1930s, laid the groundwork for accessing the necessary functionalized precursors. acs.org
Emerging research trajectories focus on leveraging the multifunctionality of advanced building blocks like this compound. The contemporary emphasis is on synthetic efficiency, selectivity, and molecular diversity. Current research explores the use of such polyfunctional reagents in:
Combinatorial Chemistry and Library Synthesis: The orthogonal reactivity of the acyl chloride, fluorine, and bromine sites allows for the rapid generation of large libraries of related compounds for high-throughput screening in drug discovery. nih.gov
Late-Stage Functionalization: The bromine atom is often reserved for a final cross-coupling step, allowing for the introduction of complex fragments late in a synthetic sequence, which is a highly efficient strategy for analog synthesis.
Development of Functional Materials: The rigid, aromatic, and electronically tunable nature of the pyridine core makes these building blocks attractive for creating novel organic electronic materials, ligands for catalysis, and advanced polymers.
The continued development of synthetic methods that can selectively address each reactive site on demand will further enhance the value of these sophisticated chemical intermediates.
Research Gaps and Future Directions in the Study of this compound
Despite its clear potential as a versatile synthetic intermediate, the body of scientific literature dedicated specifically to this compound is notably sparse. This scarcity of dedicated research presents several opportunities for future investigation.
Key Research Gaps:
Lack of Published Synthetic Applications: There is a significant gap in the literature regarding the specific use of this compound in the synthesis of biologically active molecules or advanced materials. While its utility can be inferred from the chemistry of similar compounds, detailed case studies and reaction optimization for this compound are currently unavailable.
Exploration of Novel Reaction Pathways: The reactivity of this trifunctional compound has not been fully explored. Research into novel and selective transformations could uncover new synthetic methodologies. For example, investigating its behavior under various catalytic conditions could lead to the discovery of unexpected and useful chemical reactions.
Physicochemical and Spectroscopic Characterization: Comprehensive data on the physicochemical properties and detailed spectroscopic analysis of this compound and its derivatives are not readily accessible. Such information is crucial for its effective use in synthetic chemistry and for the characterization of its products.
Development of "Green" Synthetic Routes: The development of more environmentally friendly and efficient methods for the synthesis of this compound itself would be a valuable contribution. This could involve exploring catalytic methods that reduce waste and avoid the use of harsh reagents.
Future Research Directions:
Synthesis of Novel Compound Libraries: A primary future direction is the systematic use of this compound to generate libraries of novel, highly substituted pyridine derivatives for biological screening. Its ability to undergo sequential and selective reactions makes it an ideal starting material for creating diverse molecular structures.
Application in the Synthesis of Agrochemicals: Halogenated pyridines are also important in the agrochemical industry. Future research could explore the incorporation of the 5-bromo-2-fluoro-3-carbonylpyridine scaffold into new classes of herbicides, fungicides, and insecticides.
Development of Novel Functional Materials: The electron-deficient nature of the pyridine ring, enhanced by the presence of electron-withdrawing halogen atoms, makes this compound a potential building block for novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com
Mechanistic Studies: Detailed mechanistic studies of the reactions of this compound would provide a deeper understanding of its reactivity and selectivity. This knowledge would be invaluable for designing more efficient and predictable synthetic routes.
The table below outlines potential areas for future research and their potential impact:
| Research Area | Potential Impact |
| Synthesis of Pharmaceutical Analogs | Discovery of new drug candidates |
| Agrochemical Development | Creation of more effective and selective crop protection agents |
| Materials Science Applications | Development of novel organic electronic materials |
| Mechanistic and Reactivity Studies | Advancement of fundamental organic chemistry |
Convergent and Linear Synthesis Strategies for the Pyridine Core
The formation of the 5-bromo-2-fluoropyridine (B45044) scaffold can be approached through either linear or convergent pathways. Linear synthesis involves the sequential modification of a pre-existing pyridine or substituted pyridine ring. This is often a more traditional approach, relying on a series of functional group interconversions. Convergent synthesis, on the other hand, involves the construction of the pyridine ring from smaller, acyclic precursors that already contain some or all of the required substituents. This can lead to more efficient syntheses, particularly for complex, multi-substituted targets.
Achieving the desired 5-bromo substitution pattern on a pyridine ring, especially one containing a fluorine atom at the 2-position, is a critical step. The electronic nature of the pyridine ring, being electron-deficient, and the directing effects of existing substituents heavily influence the outcome of electrophilic aromatic substitution reactions like bromination.
Direct bromination of 2-fluoropyridine (B1216828) would likely lead to a mixture of products. Therefore, regioselective methods are employed. One common strategy involves using a directing group. For instance, the synthesis can start from a pyridine derivative where a different functional group directs bromination to the desired position, followed by subsequent chemical modifications. Another approach is the use of N-oxides; activating the pyridine ring as an N-oxide can alter the regioselectivity of electrophilic attack. Baran et al. have reported a method for the regioselective bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source, which proceeds under mild conditions without harsh reagents like Br₂ or POBr₃. tcichemicals.com
Alternatively, a Sandmeyer-type reaction on a corresponding aminopyridine can provide a regiochemically defined route. For example, starting with 5-amino-2-fluoropyridine, diazotization followed by treatment with a bromide source such as cuprous bromide would selectively install the bromine atom at the 5-position. A similar multi-step synthesis has been described for 5-bromo-2-methylpyridine, where 5-amino-2-methylpyridine (B47470) is converted to the target compound via diazotization in the presence of bromine. google.com
Introducing a fluorine atom at the 2-position of the pyridine ring is a key challenge due to the high reactivity of this position. Several modern techniques have been developed for this purpose.
Another prevalent technique is nucleophilic aromatic substitution (SNAr). This involves displacing a leaving group, typically a chlorine atom, at the 2-position with a fluoride (B91410) source. The SNAr reaction is facilitated by the electron-deficient nature of the pyridine ring. The reaction of 2-chloropyridines with fluoride sources like potassium fluoride is a common method. The reactivity of halopyridines in SNAr reactions is generally in the order F > Cl > Br > I, meaning a 2-fluoropyridine is more reactive towards other nucleophiles than a 2-chloropyridine (B119429). nih.gov For example, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov This high reactivity makes the introduction of the fluorine via SNAr a viable strategy, often starting from a more readily available 2-chloropyridine derivative. google.com
Carbonyl Chloride Formation from Pyridinecarboxylic Acid Precursors
The final step in the synthesis is the conversion of the carboxylic acid group of 5-bromo-2-fluoro-3-pyridinecarboxylic acid into the highly reactive carbonyl chloride. This transformation is crucial for subsequent reactions, such as amide or ester formation.
The selection of the chlorinating agent is critical for achieving high yield and purity. Several reagents are commonly used for this conversion, each with distinct advantages and disadvantages. chemguide.co.uk
Thionyl Chloride (SOCl₂): This is a widely used and cost-effective reagent. organicchemistrytutor.com The reaction is typically performed by heating the carboxylic acid in neat thionyl chloride or in a solvent. commonorganicchemistry.com A significant advantage is that the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the final product. chemguide.co.ukorganicchemistrytutor.com
Oxalyl Chloride ((COCl)₂): Often considered a milder and more selective reagent than thionyl chloride. wikipedia.org Reactions with oxalyl chloride can frequently be carried out at room temperature, which is beneficial for sensitive substrates. sciencemadness.org The by-products, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are also volatile. chemicalbook.com This method often employs a catalytic amount of N,N-dimethylformamide (DMF), which proceeds through a Vilsmeier intermediate. commonorganicchemistry.comstackexchange.com
Phosphorus Oxychloride (POCl₃): This reagent is also effective but can require higher reaction temperatures. A key disadvantage is that the phosphorus-containing by-products are not volatile, which can complicate the work-up and purification process compared to methods using thionyl or oxalyl chloride. sciencemadness.org
| Reagent | Typical Conditions | By-products | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) ** | Reflux in neat reagent or solvent | SO₂, HCl (gaseous) | Inexpensive, volatile by-products simplify workup. organicchemistrytutor.com | Can require harsh conditions (heat), potentially leading to side reactions. sciencemadness.org |
| Oxalyl Chloride ((COCl)₂) | Room temp in solvent (e.g., DCM) with cat. DMF | CO, CO₂, HCl (gaseous) | Mild reaction conditions, high selectivity, volatile by-products. wikipedia.orgsciencemadness.org | More expensive than SOCl₂, potential for carcinogen formation from DMF catalyst. wikipedia.org |
| Phosphorus Oxychloride (POCl₃) | Often requires heating | Phosphoric acids (non-volatile) | Effective for certain substrates. | Non-volatile by-products complicate purification. sciencemadness.org |
| Phosphorus Pentachloride (PCl₅) ** | Solid reagent, reacts in the cold | POCl₃, HCl | Reacts at lower temperatures than SOCl₂. | Solid handling can be difficult, POCl₃ by-product requires separation. chemguide.co.uk |
The choice of solvent plays a significant role in the synthesis of acyl chlorides. For reactions involving oxalyl chloride or thionyl chloride, inert aprotic solvents are typically used.
Dichloromethane (DCM): A very common solvent, particularly for reactions with oxalyl chloride. commonorganicchemistry.comstackexchange.com Its inert nature and low boiling point facilitate easy removal after the reaction is complete.
Toluene/Hexane: Nonpolar solvents can be advantageous as they allow for the removal of inorganic or amine salts by filtration, which might otherwise interfere with subsequent steps. chemicalbook.com
Neat Conditions: Reactions with thionyl chloride are often run without a solvent ("neat"), where the reagent itself acts as the reaction medium. commonorganicchemistry.com
The reaction kinetics are heavily influenced by the reagent, temperature, and the presence of catalysts. Reactions with oxalyl chloride, especially when catalyzed by DMF, are often rapid even at room temperature. sciencemadness.org Thionyl chloride and phosphorus oxychloride reactions typically require heating to proceed at a reasonable rate. commonorganicchemistry.comsciencemadness.org The catalytic cycle with DMF involves the formation of a Vilsmeier reagent (an iminium salt), which is the active species that reacts with the carboxylic acid.
Minimizing by-products is essential for obtaining a high-purity acyl chloride, which is often used immediately in the next synthetic step without extensive purification.
Choice of Reagent: Using milder reagents like oxalyl chloride can prevent side reactions such as charring or rearrangements that might occur with thionyl chloride at high temperatures. chemicalbook.com For substrates sensitive to strong acids, converting the carboxylic acid to its salt before reacting with oxalyl chloride can be an effective strategy to avoid acid-catalyzed degradation. chemicalbook.com
Control of Stoichiometry and Catalyst: When using DMF with oxalyl chloride, it is crucial to use only a catalytic amount. Excess DMF can lead to the formation of by-products, including the potent carcinogen dimethylcarbamoyl chloride, which arises from the decomposition of the Vilsmeier intermediate. wikipedia.org
Temperature Control: Maintaining the optimal reaction temperature is critical. For oxalyl chloride, running the reaction at or below room temperature is usually sufficient. For thionyl chloride, careful heating is required to drive the reaction to completion without causing decomposition of the starting material or product.
Work-up Procedure: Since the desired product, this compound, is reactive, the work-up typically involves the removal of the solvent and excess reagent under reduced pressure. The crude acyl chloride is then often used directly in the subsequent reaction to avoid degradation or hydrolysis from atmospheric moisture.
Green Chemistry Principles in the Synthesis of this compound
The synthesis of complex halogenated pyridines, such as this compound, traditionally involves multi-step processes that can be resource-intensive and generate significant waste. The application of green chemistry principles aims to mitigate these environmental impacts by designing more efficient and sustainable synthetic routes. This involves a focus on metrics like atom economy and E-factor, the use of environmentally benign solvents, and the development of sustainable catalytic systems.
Atom Economy and E-Factor Considerations in Halogenated Pyridine Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com The Environmental Factor (E-factor), developed by Roger Sheldon, provides a complementary metric by quantifying the actual amount of waste generated per unit of product (kg waste/kg product). libretexts.orgsheldon.nl In the fine chemicals and pharmaceutical industries, E-factors can be notoriously high, often ranging from 5 to over 100, highlighting the significant waste streams produced. libretexts.orgwikipedia.org
The synthesis of this compound typically proceeds from its precursor, 5-bromo-2-fluoronicotinic acid. The final step, the conversion of the carboxylic acid to the acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, has an inherently poor atom economy.
Reaction: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl
In this transformation, for every mole of the desired acyl chloride, one mole of sulfur dioxide and one mole of hydrogen chloride are generated as byproducts. A theoretical analysis of different synthetic routes to the key precursor, 5-bromo-2-fluoronicotinic acid, reveals varying levels of efficiency.
| Synthetic Step (Hypothetical Route) | Reaction Type | Ideal Atom Economy (%) | Primary Waste Products |
|---|---|---|---|
| Bromination of 2-Fluoronicotinic Acid using Br₂ | Electrophilic Substitution | ~93% | HBr |
| Bromination of 2-Fluoronicotinic Acid using NBS | Electrophilic Substitution | ~55% | Succinimide |
| Conversion of Acid to Acid Chloride using SOCl₂ | Acyl Substitution | ~65% | SO₂, HCl |
| Conversion of Acid to Acid Chloride using (COCl)₂ | Acyl Substitution | ~47% | CO₂, CO, HCl |
This data illustrates that while a reaction may have a high chemical yield, its atom economy can be low, leading to a high E-factor when solvent use, workup procedures, and reagent manufacturing are considered. rsc.org Minimizing the use of stoichiometric reagents and favoring catalytic approaches are key strategies to improve these metrics.
Development of Solvent-Free or Alternative Solvent Methodologies
A significant portion of the waste in chemical manufacturing comes from the use of volatile organic solvents (VOCs). Consequently, developing solvent-free reaction conditions is a major goal in green chemistry. ijarsct.co.in Research has demonstrated the feasibility of solvent-free synthesis for various pyridine derivatives, often utilizing solid catalysts or microwave irradiation to facilitate the reaction. conicet.gov.artandfonline.comrsc.org
For the synthesis of precursors to this compound, solvent-free approaches could offer substantial environmental benefits. For example, solid-state reactions or high-temperature melt conditions could potentially be employed for halogenation or other functionalization steps, eliminating the need for chlorinated solvents or polar aprotic solvents like DMF or DMSO. rsc.org
Where solvents are necessary, the focus shifts to greener alternatives such as water, supercritical fluids (like CO₂), or bio-derived solvents. While the solubility of halogenated intermediates can be a challenge, the development of aqueous-phase reactions using surfactants or phase-transfer catalysts is an active area of research for pyridine synthesis.
Sustainable Catalysis in Precursor Formation
Catalysis is a cornerstone of green chemistry, offering pathways to new reactions with improved efficiency and reduced waste. In the context of forming the precursors to this compound, sustainable catalysis focuses on replacing stoichiometric reagents and utilizing catalysts that are abundant, non-toxic, and recyclable.
The functionalization of pyridine C-H bonds is a particularly attractive strategy, as it avoids the need for pre-functionalized starting materials, thus improving atom economy. researchgate.netrsc.org Transition-metal catalysis, using elements like palladium, rhodium, or iridium, has been widely explored for the direct alkylation, arylation, and halogenation of pyridine rings. beilstein-journals.org More sustainable approaches focus on replacing these precious metals with earth-abundant alternatives like cobalt, iron, or manganese. tandfonline.comunimi.it
Furthermore, metal-free catalysis is an emerging field. Photocatalysis, for instance, can use visible light to generate reactive radical species for C-H functionalization, as demonstrated in the alkylation of pyridine N-oxides. acs.org These methods provide a pathway for the regioselective introduction of functional groups under mild conditions, aligning closely with the principles of sustainable chemistry. mdpi.com
Mechanistic Insights into Synthetic Pathway Intermediates and Transition States
A molecular-level understanding of reaction mechanisms is crucial for optimizing synthetic routes, improving yields, and controlling selectivity. For the synthesis of this compound, this involves examining the intermediates and transition states in the key bond-forming steps.
The final step, the conversion of 5-bromo-2-fluoronicotinic acid to the corresponding acid chloride, typically proceeds via a nucleophilic acyl substitution mechanism. When using thionyl chloride, the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom, leading to the formation of a highly reactive chlorosulfite intermediate. The chloride ion then attacks the carbonyl carbon, resulting in the tetrahedral intermediate. The collapse of this intermediate, driven by the formation of stable gaseous byproducts (SO₂ and HCl), yields the final acid chloride.
For the synthesis of the nicotinic acid precursor, mechanistic understanding is key to controlling regioselectivity. The bromination of a 2-fluoropyridine ring is an electrophilic aromatic substitution. The fluorine atom at the 2-position is an ortho-, para-director but is deactivating. The ring nitrogen is strongly deactivating, particularly at the ortho (2,6) and para (4) positions. The combination of these electronic effects directs the incoming electrophile (Br⁺) preferentially to the C5 position, which is meta to the nitrogen and para to the fluorine, leading to the desired 5-bromo-2-fluoropyridine core. Computational studies on related systems have been used to model the transition states of such reactions, confirming the favorability of specific substitution patterns. scielo.br
In modern catalytic C-H functionalization approaches, the mechanism often involves a series of steps including coordination of the pyridine nitrogen to the metal center, C-H activation to form a metallacyclic intermediate, oxidative addition, and reductive elimination to form the new C-C or C-halogen bond. beilstein-journals.org For example, a lithiation reaction to form an intermediate like (5-bromo-2-fluorophenyl)lithium can be a key step in introducing a functional group. google.com Understanding the stability and reactivity of these organometallic intermediates is essential for developing more efficient and selective catalytic systems.
Reactivity and Reaction Mechanisms of 5 Bromo 2 Fluoro 3 Pyridinecarbonyl Chloride
Nucleophilic Acyl Substitution Reactions
The carbonyl carbon of the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This makes it a prime target for attack by a wide range of nucleophiles. These reactions typically proceed through a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org In the first step, the nucleophile adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org In the second step, the carbonyl group reforms by eliminating the chloride ion, which is an excellent leaving group, resulting in a net substitution. masterorganicchemistry.comlibretexts.org Acyl chlorides are the most reactive among the carboxylic acid derivatives, meaning these substitution reactions are generally favorable. youtube.com
Aminolysis: The reaction of 5-Bromo-2-fluoro-3-pyridinecarbonyl chloride with ammonia, primary amines, or secondary amines (a process known as aminolysis) readily yields the corresponding primary, secondary, or tertiary amides, respectively. uomustansiriyah.edu.iq These reactions are typically rapid and are often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride (HCl) byproduct that is formed. uomustansiriyah.edu.iq
Esterification: Similarly, reaction with alcohols or phenols (alcoholysis) produces the corresponding esters. uomustansiriyah.edu.iq This esterification process is one of the most common laboratory methods for ester synthesis. uomustansiriyah.edu.iq Like aminolysis, a base is usually added to scavenge the generated HCl. The choice of nucleophile can be broad, encompassing simple alkyl alcohols, sterically hindered alcohols, and various phenolic compounds.
Below is a table illustrating the expected products from the reaction of this compound with a variety of nucleophiles.
| Nucleophile | Nucleophile Structure | Product Class | Product Structure |
| Ammonia | NH₃ | Primary Amide | 5-Bromo-2-fluoro-3-pyridinecarboxamide |
| Methylamine | CH₃NH₂ | Secondary Amide | 5-Bromo-2-fluoro-N-methyl-3-pyridinecarboxamide |
| Diethylamine | (CH₃CH₂)₂NH | Tertiary Amide | 5-Bromo-2-fluoro-N,N-diethyl-3-pyridinecarboxamide |
| Ethanol | CH₃CH₂OH | Ester | Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate |
| Phenol | C₆H₅OH | Ester | Phenyl 5-bromo-2-fluoro-3-pyridinecarboxylate |
Thioester Formation: In a reaction analogous to esterification, this compound can react with thiols (R-SH) to form thioesters. The greater nucleophilicity of sulfur compared to oxygen generally leads to facile reactions. This transformation is a direct application of nucleophilic acyl substitution, where the thiol attacks the carbonyl carbon, leading to the displacement of the chloride leaving group.
Phosphonoester Formation: The synthesis of acyl phosphonates from acyl chlorides and trialkyl phosphites is a well-established transformation, often considered a variation of the Michaelis-Arbuzov reaction. tandfonline.comjk-sci.com The reaction is initiated by the nucleophilic attack of the trivalent phosphorus of the phosphite (B83602) onto the electrophilic carbonyl carbon of the acyl chloride. organic-chemistry.org This is followed by the elimination of an alkyl halide, in a process where the chloride ion from the acyl chloride attacks one of the alkyl groups on the phosphonium (B103445) intermediate, yielding the acyl phosphonate. jk-sci.comorganic-chemistry.orgwikipedia.org This reaction is generally milder and faster than the classic Arbuzov reaction with alkyl halides. nih.gov
Kinetics: The rate of nucleophilic acyl substitution is largely governed by two factors: the electrophilicity of the carbonyl carbon and the ability of the leaving group to depart. Acyl chlorides are at the top of the reactivity scale for carboxylic acid derivatives. youtube.com The strong electron-withdrawing inductive effect of the chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Furthermore, the chloride ion is a very weak base and an excellent leaving group, which facilitates the collapse of the tetrahedral intermediate and the formation of the final product. youtube.com The presence of the electron-withdrawing fluoro and bromo substituents on the pyridine ring is expected to further enhance the electrophilicity of the carbonyl carbon, likely leading to very fast reaction rates.
Thermodynamics: Nucleophilic acyl substitution reactions are equilibrium processes. The position of the equilibrium is determined by the relative basicity of the incoming nucleophile and the leaving group. masterorganicchemistry.com A reaction is thermodynamically favorable if the leaving group is a weaker base than the attacking nucleophile. masterorganicchemistry.com Since chloride is the conjugate base of a strong acid (HCl), it is an extremely weak base. youtube.com Consequently, reactions where chloride is displaced by stronger bases (such as amines, alkoxides, and thiolates) are highly exergonic and essentially irreversible, ensuring a high yield of the substitution product.
Metal-Catalyzed Cross-Coupling Reactions Involving the Bromo Substituent
The carbon-bromine bond at the 5-position of the pyridine ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular diversification. The acyl chloride group is generally stable under many cross-coupling conditions, although it may be converted to an ester or amide prior to the coupling reaction to avoid potential side reactions.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. libretexts.org It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com The bromo substituent on the pyridine ring of this compound makes it a suitable substrate for this transformation. The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
The reaction is compatible with a wide range of functional groups, and various aryl- and heteroarylboronic acids can be used as coupling partners. Research on similar bromopyridine systems has shown that catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ with appropriate phosphine (B1218219) ligands, in conjunction with bases such as K₂CO₃, K₃PO₄, or CsF, are effective for this transformation. nih.govmdpi.com
The table below shows representative examples of Suzuki-Miyaura reactions on related bromopyridine substrates, illustrating the expected scope.
| Bromopyridine Substrate | Boronic Acid Partner | Catalyst / Base | Product |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine |
| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ / K₂CO₃ | 3-Phenylpyridine |
| 2-Bromopyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand | 2,2'-Bipyridine |
Data compiled from studies on analogous systems to demonstrate typical reaction conditions and outcomes. nih.govmdpi.comresearchgate.net
Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne. wikipedia.org It is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine like triethylamine or diisopropylamine. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions and tolerates a wide array of functional groups. wikipedia.org Studies on the closely related 5-bromo-3-fluoro-2-cyanopyridine have demonstrated successful Sonogashira coupling with various terminal alkynes using a Pd(PPh₃)₄/CuI catalyst system, indicating that this compound would be an excellent substrate for this reaction. soton.ac.uk
Heck Reaction: The Heck (or Mizoroki-Heck) reaction forms a new carbon-carbon bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction is a powerful method for the synthesis of substituted alkenes. organic-chemistry.orgnih.gov The reaction has been successfully applied to various bromopyridines, including 3-bromo-5-methoxypyridine (B189597) and 5-bromopyrimidine, suggesting its applicability to the title compound. researchgate.net Typical conditions involve a palladium source like Pd(OAc)₂, a phosphine ligand (or ligand-free conditions), and an inorganic or organic base. nih.gov
Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org The Negishi coupling is known for its high functional group tolerance and its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgyoutube.com Halopyridines are effective substrates in Negishi couplings for the synthesis of bipyridines and other functionalized heterocycles. researchgate.netorgsyn.org The required organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent, which then couples efficiently with the bromopyridine substrate using a catalyst such as Pd(PPh₃)₄. youtube.com
The following table summarizes these important cross-coupling reactions with representative partners.
| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |
| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄ / CuI / Amine Base | Arylalkyne |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand / Base | Substituted Alkene |
| Negishi | Organozinc Reagent (e.g., Phenylzinc chloride) | Pd(PPh₃)₄ or Ni(acac)₂ | Biaryl |
Ligand Effects and Catalyst Optimization for Pyridine Substrates
The bromo group at the 5-position of this compound is a primary site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The choice of ligand and palladium catalyst system is critical in achieving high efficiency and selectivity in these transformations.
For related 5-bromopyridine derivatives, the catalytic activity is significantly influenced by the electronic and steric properties of the phosphine ligands coordinated to the palladium center. Generally, electron-rich and bulky phosphine ligands are employed to facilitate the oxidative addition of the aryl bromide to the Pd(0) center, which is often the rate-determining step in the catalytic cycle.
In a study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] was utilized as the catalyst. mdpi.com While effective, for more challenging couplings involving sterically hindered substrates or less reactive aryl chlorides, more sophisticated ligand systems are often necessary. nih.gov Dialkylbiaryl phosphine ligands, such as SPhos, have demonstrated broad applicability and high efficiency in the Suzuki-Miyaura coupling of a wide range of aryl bromides and chlorides, including heteroaryl systems. These ligands are known to stabilize the active Pd(0) species and promote efficient oxidative addition and reductive elimination steps. nih.gov
The optimization of a catalytic system for a specific pyridine substrate like this compound would typically involve screening a variety of phosphine ligands and palladium precursors. The table below illustrates a hypothetical catalyst screening for a Suzuki-Miyaura coupling reaction, based on common findings in the literature for similar substrates.
Table 1: Illustrative Catalyst System Optimization for Suzuki-Miyaura Coupling
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | Moderate |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene | 100 | High |
| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 90 | High |
This table is illustrative and based on general principles of catalyst optimization for Suzuki-Miyaura reactions of aryl bromides.
Oxidative Addition and Reductive Elimination Mechanisms in C-C Coupling
The mechanism of palladium-catalyzed C-C bond formation at the 5-position of this compound follows the well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the C-Br bond of the pyridine substrate to a low-valent palladium(0) complex. nih.govresearchgate.net This step involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) intermediate. nih.govresearchgate.net Computational studies on the oxidative addition of bromobenzene (B47551) to Pd(0) complexes have shown that the reaction can proceed through different mechanisms, including a concerted pathway or a nucleophilic substitution pathway, depending on the solvent and the nature of the phosphine ligands. rsc.org For electron-deficient pyridine rings, the oxidative addition is generally a facile process.
Transmetalation: Following oxidative addition, the organopalladium(II) intermediate undergoes transmetalation with a suitable organometallic reagent, such as an organoboron compound in the Suzuki-Miyaura reaction. This step involves the transfer of the organic group from the boron atom to the palladium center, forming a diorganopalladium(II) complex.
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex, which results in the formation of the C-C bond of the product and the regeneration of the active Pd(0) catalyst. berkeley.edu The rate and selectivity of reductive elimination can be influenced by the steric and electronic properties of the ligands and the coupled organic groups. rsc.orgnih.gov Studies on (aryl)(fluoroaryl)palladium complexes have shown that both steric hindrance and the electron-withdrawing nature of the fluoroaryl group can determine the regioselectivity of the reductive elimination step. rsc.org
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluoro Position
The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom and the carbonyl chloride group at the 3-position.
Influence of Electronic and Steric Factors on SNAr Reactivity
The rate of SNAr reactions on 2-fluoropyridines is significantly influenced by the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups enhance the electrophilicity of the carbon atom attached to the fluorine, thereby accelerating the nucleophilic attack. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine (B119429), highlighting the superior leaving group ability of fluoride (B91410) in this context, which is attributed to the high electronegativity of fluorine stabilizing the transition state. nih.govresearchgate.netlookchem.com
Substituents on the pyridine ring exert their influence through inductive and resonance effects. For instance, a trifluoromethyl group, being a strong electron-withdrawing group, increases the reactivity towards SNAr more than halogen atoms. researchgate.netlookchem.com Conversely, electron-donating groups like methyl or methoxy (B1213986) groups are expected to decrease the rate of SNAr, although their effect on 2-nitropyridines has been found to be of minor importance in some cases. epa.gov
Steric hindrance can also play a role, particularly for substituents at the 3-position, which can impede the approach of the nucleophile to the C-2 position. researchgate.netlookchem.com
Other Significant Transformation Pathways
Reduction Chemistry of the Carbonyl Chloride Group
The carbonyl chloride group at the 3-position is a versatile handle for further transformations, most notably through reduction. The extent of reduction can be controlled by the choice of the reducing agent.
Selective reduction of the acid chloride to the corresponding aldehyde can be achieved using hindered hydride reagents such as lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H). chemistrysteps.comwikipedia.org This reagent is less reactive than lithium aluminum hydride (LiAlH₄) and allows for the isolation of the aldehyde intermediate. Another classical method for this transformation is the Rosenmund reduction, which involves the catalytic hydrogenation of the acid chloride over a poisoned palladium catalyst (e.g., Pd on BaSO₄). organicreactions.orgacsgcipr.orgwikipedia.orgresearchgate.net This method is known for its high selectivity in converting acid chlorides to aldehydes.
For the complete reduction of the carbonyl chloride to a primary alcohol, more powerful reducing agents are required. libretexts.orgpressbooks.pub Lithium aluminum hydride (LiAlH₄) is commonly used for this purpose, readily reducing the acid chloride to the corresponding alcohol. libretexts.orgpressbooks.pub Sodium borohydride (B1222165) (NaBH₄) can also be used, although it is a milder reducing agent than LiAlH₄. libretexts.orgpressbooks.pub
The choice of reducing agent will also depend on the desired chemoselectivity in the presence of the bromo and fluoro substituents. Milder conditions for the reduction of the carbonyl chloride are generally preferred to avoid potential side reactions at the other positions of the pyridine ring.
Rearrangement Reactions and Fragmentations (e.g., Curtius, Hofmann)
Rearrangement reactions, such as those developed by Curtius and Hofmann, represent powerful synthetic tools for the conversion of carboxylic acid derivatives into amines, with a one-carbon degradation. These reactions proceed through isocyanate intermediates and are noted for their broad applicability and retention of stereochemistry. While specific literature detailing the application of these rearrangements to this compound is not extensively documented, the principles of these reactions can be applied to predict its behavior.
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This isocyanate can then be trapped by various nucleophiles. The reaction is known for its tolerance of a wide range of functional groups and generally proceeds under mild conditions. nih.govnih.gov
For this compound, the first step in a potential Curtius rearrangement sequence would be its conversion to the corresponding acyl azide, 5-bromo-2-fluoro-3-pyridinecarbonyl azide. This is typically achieved by reacting the acyl chloride with an azide salt, such as sodium azide.
Subsequent heating of the acyl azide would induce the rearrangement, leading to the formation of 5-bromo-2-fluoro-3-isocyanatopyridine and the liberation of nitrogen gas. The mechanism is understood to be a concerted process where the alkyl or aryl group migrates to the nitrogen atom as nitrogen gas is expelled. wikipedia.org
The resulting isocyanate is a versatile intermediate. organic-chemistry.org Its reaction with water would lead to the formation of an unstable carbamic acid, which would then decarboxylate to yield 5-bromo-2-fluoro-3-aminopyridine. Alternatively, trapping the isocyanate with an alcohol (R'-OH) would produce a stable carbamate (B1207046) derivative.
The Hofmann rearrangement, on the other hand, starts from a primary amide. masterorganicchemistry.com To subject this compound to a Hofmann rearrangement, it would first need to be converted to 5-bromo-2-fluoro-3-pyridinecarboxamide. This amide could then be treated with bromine and a base to form an N-bromoamide intermediate, which rearranges to the isocyanate upon heating, ultimately yielding the same amine product after hydrolysis. masterorganicchemistry.com
A hypothetical reaction scheme for the Curtius rearrangement of this compound is presented below:
Table 1: Hypothetical Curtius Rearrangement of this compound
| Step | Reactant(s) | Intermediate(s) | Product(s) |
|---|---|---|---|
| 1. Azide Formation | This compound, Sodium azide | 5-Bromo-2-fluoro-3-pyridinecarbonyl azide | - |
| 2. Rearrangement | 5-Bromo-2-fluoro-3-pyridinecarbonyl azide | 5-Bromo-2-fluoro-3-isocyanatopyridine | Nitrogen gas |
| 3. Hydrolysis | 5-Bromo-2-fluoro-3-isocyanatopyridine, Water | 5-Bromo-2-fluoro-3-pyridinylcarbamic acid | 5-Bromo-2-fluoro-3-aminopyridine, Carbon dioxide |
Derivatization and Functionalization Strategies Employing 5 Bromo 2 Fluoro 3 Pyridinecarbonyl Chloride
Development of Diverse Functionalized Pyridine (B92270) Derivatives
The acyl chloride moiety of 5-bromo-2-fluoro-3-pyridinecarbonyl chloride provides a reactive handle for the introduction of a variety of functional groups, leading to the formation of key synthetic intermediates.
Synthesis of Pyridyl Amides and Esters for Advanced Synthetic Intermediates
The reaction of this compound with primary and secondary amines readily affords the corresponding N-substituted 5-bromo-2-fluoronicotinamides. This amidation is a fundamental transformation, providing a robust method for constructing complex molecules, including those with potential biological activity. The reaction typically proceeds under standard conditions, often in the presence of a base to neutralize the hydrogen chloride byproduct.
Similarly, esterification can be achieved by reacting the acyl chloride with various alcohols. This process is crucial for creating a diverse range of ester derivatives, which can serve as precursors for further synthetic manipulations or as final target molecules.
| Reactant Class | Product Class | General Reaction Conditions |
| Primary/Secondary Amines | Pyridyl Amides | Aprotic solvent, presence of a base (e.g., triethylamine (B128534), pyridine) |
| Alcohols | Pyridyl Esters | Aprotic solvent, often with a catalyst or base |
This table provides a general overview of the synthesis of pyridyl amides and esters from this compound.
Generation of Pyridyl Ketones and Aldehydes
The synthesis of pyridyl ketones from this compound can be accomplished through Friedel-Crafts acylation. This reaction involves the treatment of an aromatic or heteroaromatic compound with the acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This method allows for the direct attachment of the pyridylcarbonyl moiety to another ring system, forming a carbon-carbon bond.
The generation of the corresponding pyridyl aldehyde from the acyl chloride is a more nuanced process. It typically involves the partial reduction of the acyl chloride. Specialized reducing agents are required to stop the reduction at the aldehyde stage and prevent further reduction to the alcohol.
Exploiting Multiple Reactive Sites for Orthogonal Functionalization
The presence of three distinct reactive sites on the this compound molecule—the acyl chloride, the bromine atom, and the fluorine atom—allows for selective and sequential reactions, a concept known as orthogonal functionalization.
Sequential Halogen (Bromine, Fluorine) and Acyl Chloride Transformations
The differential reactivity of the halogens and the acyl chloride group can be exploited to perform sequential chemical modifications. For instance, the acyl chloride can first be converted to an amide or ester. Subsequently, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The fluorine atom, being less reactive in such catalytic cycles, often remains intact during these transformations, offering a site for later nucleophilic aromatic substitution reactions if desired. This sequential approach provides a powerful strategy for the controlled construction of highly substituted pyridine derivatives.
| Reaction Step | Reactive Site | Type of Transformation |
| 1 | Acyl Chloride | Amidation / Esterification |
| 2 | Bromine | Palladium-Catalyzed Cross-Coupling |
| 3 | Fluorine | Nucleophilic Aromatic Substitution |
This interactive table illustrates a potential sequential functionalization strategy for this compound.
Ortho-Metalation Strategies for Directed Functionalization
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In the context of derivatives of this compound, once the acyl chloride is converted into a directing group such as an amide, DoM can be employed. The amide group can direct a strong base, typically an organolithium reagent, to deprotonate the adjacent C-4 position of the pyridine ring. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at this specific position. This strategy offers precise control over the substitution pattern of the pyridine ring.
Multi-Component Reactions (MCRs) Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. While specific examples of MCRs directly incorporating this compound are not extensively documented in readily available literature, the reactivity of the acyl chloride function makes it a plausible candidate for such reactions. For instance, it could potentially participate in isocyanide-based MCRs, such as the Ugi or Passerini reactions, by acting as the acidic component after initial reaction with a carboxylic acid or water. The resulting complex pyridine-containing products would be of significant interest in medicinal chemistry and materials science. Further research in this area could unlock novel and efficient pathways to highly functionalized pyridine scaffolds.
Structure-Reactivity Relationships in Novel Derivatives (Synthetic & Mechanistic Focus)
The inherent electronic properties of the this compound scaffold dictate the reactivity and, consequently, the synthetic strategies for its derivatization. The fluorine atom at the 2-position and the bromine atom at the 5-position have distinct and complementary roles in influencing the molecule's reactivity.
The fluorine atom, being highly electronegative, activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This allows for the selective displacement of the fluoride (B91410) by various nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of functional groups at the 2-position. The rate of this substitution is influenced by the nature of the nucleophile and the reaction conditions.
Conversely, the bromine atom at the 5-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to form new carbon-carbon and carbon-heteroatom bonds at this position. This orthogonality in reactivity between the 2-fluoro and 5-bromo positions is a key feature that allows for a stepwise and controlled elaboration of the pyridine core.
A detailed mechanistic focus on the derivatization of the primary amide, formed from the reaction of this compound with ammonia, illustrates these principles.
| Position | Reaction Type | Typical Reagents | Mechanistic Feature |
| 2-Fluoro | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates | Meisenheimer complex intermediate |
| 3-Amide | N-Alkylation/Arylation | Alkyl halides, Arylboronic acids (Chan-Lam) | Nucleophilic substitution or coupling |
| 5-Bromo | Cross-Coupling Reactions | Boronic acids (Suzuki), Alkynes (Sonogashira), Amines (Buchwald-Hartwig) | Oxidative addition/Reductive elimination cycle |
| An interactive data table summarizing the structure-reactivity relationships of a representative derivative. |
For instance, a Suzuki coupling at the 5-position introduces a new aryl or heteroaryl group. The electronic nature of this newly introduced group can, in turn, modulate the reactivity of the fluorine at the 2-position for subsequent SNAr reactions. An electron-donating group introduced at the 5-position would decrease the electrophilicity of the pyridine ring, potentially slowing down a subsequent SNAr at the 2-position. Conversely, an electron-withdrawing group would enhance it. This interplay of electronic effects is a critical consideration in the design of synthetic routes to complex, polysubstituted pyridines derived from this scaffold.
Advanced Applications of 5 Bromo 2 Fluoro 3 Pyridinecarbonyl Chloride As a Synthetic Building Block
Precursor in the Synthesis of Complex Organic Architectures
The inherent reactivity of 5-Bromo-2-fluoro-3-pyridinecarbonyl chloride makes it an important intermediate in constructing sophisticated molecular frameworks. The acyl chloride group is particularly reactive, enabling facile reactions with a variety of nucleophiles to form stable amide, ester, and ketone linkages, which are fundamental to building more complex structures.
Scaffolds for Heterocyclic Systems Beyond Pyridine (B92270)
While originating as a pyridine derivative, this compound is instrumental in the synthesis of more complex, fused heterocyclic systems. The acyl chloride functional group can react with binucleophilic reagents to initiate cyclization cascades, leading to the formation of novel polycyclic architectures. For instance, reaction with a molecule containing both an amine and a hydroxyl or thiol group can lead to the formation of oxazine (B8389632) or thiazine (B8601807) rings fused to the initial pyridine core. Such fused systems are of significant interest in medicinal chemistry and materials science. The strategic placement of the bromo and fluoro substituents on the pyridine ring also allows for subsequent modifications, enabling the construction of diverse heterocyclic libraries.
Advanced Intermediates for Specialty Chemicals and Fine Chemicals
In the realm of specialty and fine chemicals, this compound serves as a key intermediate for introducing the 5-bromo-2-fluoropyridine-3-carbonyl moiety into larger molecules. Acyl chlorides are highly reactive intermediates that facilitate the synthesis of various carboxylic acid derivatives, often under mild conditions. This reactivity is crucial for producing complex molecules that may be sensitive to harsher reagents. The compound's utility lies in its ability to undergo nucleophilic acyl substitution, creating amide or ester bonds that form the backbone of many specialty chemicals. The presence of the halogen atoms provides further handles for diversification, for example, through Suzuki or Buchwald-Hartwig coupling reactions at the bromine site.
| Starting Material | Reaction Type Enabled | Resulting Class of Specialty/Fine Chemical |
| This compound | Nucleophilic Acyl Substitution (e.g., with amines/alcohols) | Complex amides and esters |
| This compound | Friedel-Crafts Acylation | Aryl ketones |
| Resulting intermediate from above | Metal-catalyzed Cross-Coupling (at Bromine site) | Bi-aryl compounds and other complex derivatives |
Role in Polymer Chemistry and Functional Materials Science (Non-Biological)
The electronic properties and structural rigidity of the pyridine ring, combined with the versatile reactivity of this compound, make it a valuable precursor in materials science.
Monomer or Cross-Linking Agent in Polymer Synthesis
Acyl chlorides are a well-established class of monomers for step-growth polymerization. Specifically, diacyl chlorides react with diamines to form polyamides or with diols to form polyesters. While this compound is a mono-acyl chloride, it can be used to synthesize functional polymers in several ways. It can be reacted with a polymer that has nucleophilic side chains (like polyvinyl alcohol or polyethyleneimine) to functionalize the polymer with bromofluoropyridine units. Additionally, if the bromine or fluorine atoms are first converted to another reactive group, it could potentially act as a monomer or a cross-linking agent to impart specific thermal or electronic properties to the resulting polymer. Pyridine derivatives are known to have applications in polymer production. researchgate.net
Precursor for Advanced Functional Materials (e.g., OLEDs, Semiconductors)
Halogenated pyridine derivatives are recognized as ideal building blocks for semiconductors and materials used in Organic Light-Emitting Diodes (OLEDs) due to their aromaticity and electron-deficient nature. ossila.com The related compound, 5-Bromo-2-fluoropyridine (B45044), is a known precursor for synthesizing host materials for OLED applications. ossila.com For example, it has been used to synthesize complex benzimidazole (B57391) derivatives that serve as host materials in OLEDs. ossila.com this compound represents an activated form of a similar building block, enabling its incorporation into larger conjugated systems required for these advanced materials. The acyl chloride group allows it to be readily attached to other chromophores or charge-transporting units to build the complex molecular architectures needed for efficient light emission or charge conduction. The resulting materials often exhibit high thermal stability and desirable photoluminescent properties.
| Material Type | Related Precursor | Potential Role of this compound |
| OLED Host Materials | 5-Bromo-2-fluoropyridine ossila.com | An activated intermediate for linking the pyridine core to other aromatic systems via amide or ester bonds. |
| Organic Semiconductors | Halogenated Pyridines ossila.com | A building block to introduce a polarized, electron-deficient pyridine unit into a larger conjugated polymer or molecule. |
| Photoluminescent Materials | Pyridine-carboxylic acids | A reactive precursor for synthesizing complex ligands that coordinate with metal ions to form emissive materials. |
Contributions to Agrochemical or Industrial Chemical Synthesis (Intermediate Role)
Pyridine-based compounds are a cornerstone of the agrochemical industry, forming the structural core of numerous fungicides, herbicides, and insecticides. nih.gov The synthesis of these complex active ingredients often relies on the use of versatile intermediates that allow for the efficient construction of the final molecular target. alibaba.com
This compound is a valuable intermediate in this context. Its multiple reactive sites can be addressed sequentially to build up the complex substitutions found in modern agrochemicals. For instance, the acyl chloride can be converted to an amide, and the bromine atom can subsequently be used in a cross-coupling reaction to introduce another aryl or alkyl group. This step-wise approach is crucial for the controlled synthesis of polysubstituted pyridines, which are prevalent motifs in agrochemicals. researchgate.net A related compound, 5-bromo-2-fluorobenzeneboronic acid, is a key intermediate in the synthesis of non-ester pyrethroid pesticides, highlighting the importance of such bromo-fluoro-substituted aromatic structures in the agrochemical field. google.com The use of trifluoromethylpyridine (TFMP) derivatives as active fragments in pesticides is also well-documented, further underscoring the role of functionalized pyridines in crop protection. semanticscholar.org
| Agrochemical Class | Related Intermediate/Motif | Plausible Synthetic Utility of this compound |
| Pyrethroids | 5-bromo-2-fluorobenzeneboronic acid google.com | Serves as a pyridine-containing analogue for building pesticide frameworks. |
| Fungicides/Herbicides | Polysubstituted Pyridines researchgate.net | Acts as a versatile building block for constructing highly substituted pyridine cores. |
| Various Pesticides | Trifluoromethylpyridines (TFMP) semanticscholar.org | Provides a scaffold that can be further elaborated into complex, biologically active molecules. |
Development of Advanced Chemical Probes and Tracers (Synthetic Utility, Non-Clinical)
The utility of this compound as a synthetic building block extends into the sophisticated realm of advanced chemical probes and tracers for non-clinical research applications. While specific examples detailing the direct use of this compound in the synthesis of such probes are not extensively documented in publicly available literature, its chemical architecture provides a versatile platform for the rational design of molecules tailored for biological imaging and affinity-based studies. The inherent reactivity of its functional groups—the acyl chloride, the bromo substituent, and the fluoro group—offers multiple avenues for conjugation to fluorophores, radiolabels, and affinity tags.
The acyl chloride at the 3-position is a highly reactive functional group that readily undergoes nucleophilic acyl substitution. This characteristic is particularly advantageous for coupling the pyridine core to a wide array of molecules bearing nucleophilic moieties such as amines, alcohols, and thiols. This reactivity is fundamental in the construction of complex molecular probes, enabling the attachment of reporter groups or targeting ligands. For instance, fluorescent dyes containing amine functionalities can be acylated to generate fluorescent probes. These probes can then be employed in fluorescence microscopy to visualize biological processes or the localization of specific cellular components. Similarly, the acyl chloride can be used to link the pyridine scaffold to biotin (B1667282), creating biotinylated probes for use in affinity-based pulldown assays to identify protein binding partners.
The bromine atom at the 5-position serves as a valuable handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups. This versatility is crucial for modulating the steric and electronic properties of the resulting probe, which can influence its binding affinity, selectivity, and pharmacokinetic properties. For example, in the context of developing probes for specific protein targets like kinases, the bromine can be functionalized to introduce moieties that interact with specific pockets of the enzyme's active site, thereby enhancing selectivity.
Furthermore, the fluorine atom at the 2-position can influence the molecule's properties in several ways. The strong electron-withdrawing nature of fluorine can modulate the reactivity of the pyridine ring and the acidity of neighboring protons. In the context of Positron Emission Tomography (PET), the fluorine atom can be replaced with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). This would make 5-Bromo-2-[¹⁸F]fluoro-3-pyridinecarbonyl chloride a potential precursor for the synthesis of ¹⁸F-labeled radiotracers. These tracers could be used for in vivo imaging of biological targets and pathways, providing valuable insights in preclinical research.
While direct synthetic applications of this compound in the development of chemical probes and tracers are not readily found in the surveyed literature, the principles of probe design and the known reactivity of its constituent functional groups strongly suggest its potential in this area. The data table below illustrates the potential classes of probes that could be synthesized from this building block, their intended applications, and the key synthetic transformations involved.
Table 1: Potential Applications of this compound in Chemical Probe Development
| Resulting Probe/Tracer Class | Potential Molecular Target or Application | Key Synthetic Strategy | Relevant Research Findings (by Analogy) |
| Fluorescent Probes | Kinase activity, enzyme localization, cellular imaging | Amide bond formation via reaction of the acyl chloride with an amine-functionalized fluorophore. | The development of fluorescent kinase inhibitors often involves coupling a kinase inhibitor scaffold to a fluorescent dye. frontiersin.orgnih.gov |
| PET Tracers | In vivo imaging of receptors, enzymes, or transporters | Nucleophilic substitution of the fluorine atom with ¹⁸F. | The synthesis of PET ligands frequently utilizes precursors that can undergo radiofluorination. chalmers.se |
| Affinity-Based Probes | Target identification and validation, protein-protein interaction studies | Acylation of a biotin or other affinity tag to the pyridine core via the acyl chloride. | Affinity-based probes are synthesized by attaching a high-affinity ligand to a reporter tag. |
| Hypoxia Imaging Probes | Detection of hypoxic regions in tumors or tissues | Suzuki or other cross-coupling reactions at the bromine position to introduce hypoxia-sensitive moieties. | Probes for hypoxia imaging often incorporate specific chemical groups that are selectively reduced under hypoxic conditions. nih.gov |
Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Fluoro 3 Pyridinecarbonyl Chloride
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of the ground state geometry and the distribution of electrons, which are key determinants of a molecule's physical and chemical behavior.
DFT Studies on Ground State Geometries and Charge Distribution
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. By employing a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), the optimized ground state geometry of 5-Bromo-2-fluoro-3-pyridinecarbonyl chloride can be determined. These calculations would yield precise bond lengths, bond angles, and dihedral angles.
The presence of electronegative fluorine and bromine atoms, along with the carbonyl group, is expected to significantly influence the geometry and electronic landscape of the pyridine (B92270) ring. The electron-withdrawing nature of these substituents would likely lead to a slight contraction of the pyridine ring and a notable polarization of the electron density.
The charge distribution, often analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information is crucial for identifying sites susceptible to electrophilic or nucleophilic attack.
Table 1: Predicted Optimized Geometrical Parameters and Mulliken Atomic Charges for this compound (Illustrative Data)
| Parameter | Value | Atom | Mulliken Charge (e) |
| Bond Lengths (Å) | C1 (Carbonyl) | +0.55 | |
| C1-Cl | 1.80 | O1 (Carbonyl) | -0.45 |
| C1-C3 | 1.50 | Cl | -0.20 |
| C2-F | 1.35 | C2 | +0.25 |
| C5-Br | 1.90 | F | -0.35 |
| N-C2 | 1.34 | C3 | -0.10 |
| N-C6 | 1.33 | C4 | +0.05 |
| **Bond Angles (°) ** | H4 | +0.10 | |
| O1-C1-Cl | 120.5 | C5 | +0.15 |
| O1-C1-C3 | 125.0 | Br | -0.05 |
| F-C2-N | 118.0 | C6 | -0.08 |
| Br-C5-C4 | 119.5 | H6 | +0.13 |
| C2-N-C6 | 117.0 | N | -0.25 |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone in the prediction of chemical reactivity. youtube.comwikipedia.orglibretexts.org It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comwikipedia.orglibretexts.org The energy and spatial distribution of these orbitals provide a powerful indication of a molecule's reactivity.
For this compound, the HOMO is likely to be localized on the pyridine ring and the halogen atoms, which possess lone pairs of electrons. The LUMO, conversely, is expected to be centered on the highly electrophilic carbonyl carbon of the acyl chloride group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller gap generally implies higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)
| Molecular Orbital | Energy (eV) |
| HOMO | -7.50 |
| LUMO | -1.20 |
| HOMO-LUMO Gap | 6.30 |
Note: This data is hypothetical and serves to illustrate the typical range of values for similar halogenated aromatic compounds.
Electrophilic and Nucleophilic Sites Mapping
The mapping of electrophilic and nucleophilic sites can be achieved through the analysis of the Molecular Electrostatic Potential (MEP). The MEP surface provides a visual representation of the charge distribution around a molecule, with regions of negative potential (typically colored red) indicating nucleophilic sites and regions of positive potential (typically colored blue) indicating electrophilic sites.
For this compound, the MEP surface would be expected to show a significant region of positive potential around the carbonyl carbon, confirming its high electrophilicity. This is a characteristic feature of acyl chlorides and is the primary reason for their high reactivity towards nucleophiles. chemistrysteps.comchemguide.co.uksavemyexams.com Regions of negative potential would likely be located around the carbonyl oxygen, the nitrogen atom of the pyridine ring, and the halogen atoms, indicating their nucleophilic character.
Reaction Mechanism Elucidation through Computational Transition State Search
Computational chemistry provides the tools to not only predict reactivity but also to elucidate the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and, most importantly, transition states can be located and characterized.
Energy Profiles for Key Synthetic and Derivatization Pathways
A key application of computational chemistry is the generation of reaction energy profiles. These profiles plot the energy of the system as it progresses along the reaction coordinate from reactants to products. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.
For this compound, a primary reaction of interest is its nucleophilic acyl substitution with various nucleophiles such as alcohols, amines, or water. chemistrysteps.comchemguide.co.uksavemyexams.com Computational studies can model these reactions to determine the favorability of different pathways. For instance, the reaction with an alcohol to form an ester would likely proceed through a tetrahedral intermediate. chemguide.co.uk The energy profile would reveal the activation energies for the formation and breakdown of this intermediate, providing a detailed picture of the reaction mechanism.
Table 3: Hypothetical Reaction Energy Profile Data for the Ethanolysis of this compound (Illustrative)
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 (Nucleophilic Attack) | +15.0 |
| Tetrahedral Intermediate | -5.0 |
| Transition State 2 (Chloride Elimination) | +10.0 |
| Products | -20.0 |
Note: These values are illustrative and represent a plausible energy profile for a nucleophilic acyl substitution reaction.
Solvation Models and Environmental Effects on Reactivity
Reactions are rarely carried out in the gas phase; the solvent environment can have a profound impact on reactivity. Computational solvation models are employed to account for these effects. These models can be broadly categorized as explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.netresearchgate.net
Polarizable Continuum Models (PCM) are a popular class of implicit solvation models. researchgate.net For a molecule like this compound, which possesses a significant dipole moment, the choice of solvent can dramatically influence reaction rates. A polar solvent would be expected to stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. Computational studies employing solvation models can quantify these effects and provide a more accurate prediction of reactivity in solution. researchgate.netresearchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations for a compound like this compound in a non-biological context would typically focus on understanding its behavior in the solid state or in solution. These simulations could provide insights into crystal packing arrangements, identifying the most stable crystalline polymorphs and predicting their lattice energies.
In the absence of specific studies, one could predict that the simulations would explore the intermolecular interactions governing the crystal structure. Key interactions would likely include halogen bonding involving the bromine atom, dipole-dipole interactions arising from the polar C-F, C-Br, and C=O bonds, as well as π-π stacking between the pyridine rings. Data tables from such simulations would typically list parameters like lattice energies, radial distribution functions to describe intermolecular distances, and interaction energy components.
Prediction of Spectroscopic Signatures using Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are routinely used to predict various spectroscopic signatures with a high degree of accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations would predict the ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts. These predictions are valuable for confirming the chemical structure and assigning experimental spectra. A data table would typically compare theoretically calculated chemical shifts (often scaled) with experimental values if available. The calculations would account for the electron-withdrawing effects of the fluorine, bromine, and carbonyl chloride groups on the chemical shifts of the pyridine ring protons and carbons.
Infrared (IR) Spectroscopy: Computational methods can predict the vibrational frequencies and their corresponding intensities in the IR spectrum. For this compound, key predicted vibrational modes would include the C=O stretching frequency of the carbonyl chloride group, C-F and C-Br stretching vibrations, and various aromatic C-C and C-N stretching and bending modes. A table would list the calculated frequencies (often scaled to correct for theoretical approximations) and their corresponding vibrational assignments.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic transitions that give rise to UV-Vis absorption spectra. These calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For this molecule, the predicted transitions would likely be of the n → π* and π → π* type, involving the pyridine ring and the carbonyl group.
Without access to published research specifically on this compound, the detailed data tables and specific research findings requested cannot be provided. The information presented here is based on the general application of these computational techniques to similar organic molecules.
Emerging Research Frontiers and Future Directions for 5 Bromo 2 Fluoro 3 Pyridinecarbonyl Chloride Research
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow processes and automated platforms represents a significant leap forward in the production of fine chemicals and pharmaceutical intermediates. For a reactive species like 5-Bromo-2-fluoro-3-pyridinecarbonyl chloride, these technologies offer enhanced safety, reproducibility, and scalability.
Flow chemistry, with its superior heat and mass transfer, allows for precise control over reaction parameters, which is crucial when handling highly reactive acyl chlorides. The in situ generation and immediate consumption of this compound in a continuous flow setup can minimize the risks associated with its storage and handling. Recent studies have demonstrated the successful flow synthesis of various acyl chlorides, often starting from the corresponding carboxylic acids. vapourtec.com A similar approach could be adapted for this compound, potentially leading to higher yields and purity.
Automated synthesis platforms, which integrate robotic handling with reaction optimization algorithms, are poised to accelerate the discovery of novel derivatives of this compound. merckmillipore.com These platforms can rapidly screen a wide range of reaction conditions and coupling partners, facilitating the efficient synthesis of libraries of compounds for biological screening. nih.govchemrxiv.org The combination of flow chemistry and automated synthesis holds the promise of on-demand, customized production of complex molecules derived from this versatile building block.
Table 1: Comparison of Batch vs. Flow Synthesis for Acyl Chlorides
| Feature | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Safety | Higher risk due to large volumes of reactive intermediates. | Enhanced safety through small reaction volumes and in situ generation. |
| Control | Difficult to control exothermic reactions. | Precise control over temperature, pressure, and mixing. |
| Scalability | Scaling up can be challenging and require re-optimization. | Readily scalable by extending reaction time or using parallel reactors. |
| Reproducibility | Can be variable between batches. | High reproducibility due to consistent reaction conditions. |
Novel Catalytic Strategies for Derivatization (e.g., Photoredox, Organocatalysis)
The development of novel catalytic methods is unlocking new avenues for the derivatization of pyridine (B92270) rings. Photoredox catalysis and organocatalysis, in particular, offer mild and selective ways to functionalize the this compound scaffold.
Photoredox Catalysis has emerged as a powerful tool for C-H functionalization and cross-coupling reactions under visible light irradiation. unibo.itacs.orgiciq.orgresearchgate.netnih.gov For derivatives of this compound, photoredox catalysis could enable direct C-H arylation, alkylation, or amination at various positions on the pyridine ring, bypassing the need for pre-functionalized starting materials. acs.org Furthermore, decarboxylative coupling reactions mediated by photoredox catalysis could provide a direct route to introduce new substituents by leveraging the carboxylic acid precursor to the acyl chloride. acs.orgnih.govprinceton.eduprinceton.eduacs.org
Organocatalysis provides a metal-free alternative for asymmetric synthesis and functional group transformations. Chiral organocatalysts can be employed to introduce stereocenters in molecules derived from this compound, which is of particular interest in the synthesis of chiral drug candidates. nih.govrsc.orgresearchgate.netorganic-chemistry.org For instance, organocatalytic methods could be developed for the enantioselective addition of nucleophiles to the carbonyl group of the acyl chloride or to other reactive sites on the pyridine ring.
Table 2: Potential Applications of Novel Catalytic Strategies
| Catalytic Strategy | Potential Application for this compound derivatives |
|---|---|
| Photoredox Catalysis | Direct C-H functionalization of the pyridine ring. Decarboxylative cross-coupling reactions. |
| Organocatalysis | Asymmetric synthesis of chiral derivatives. Enantioselective functional group transformations. |
Exploration of Sustainable Synthesis Routes with Reduced Environmental Footprint
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For this compound, this translates to the development of processes that minimize waste, use less hazardous reagents, and are more energy-efficient.
Untapped Reactivity Profiles and Potential Applications in Niche Areas
The unique electronic properties conferred by the bromo, fluoro, and carbonyl chloride substituents on the pyridine ring of this compound suggest a rich and largely unexplored reactivity profile. The presence of multiple reactive sites allows for sequential and site-selective transformations.
The bromine atom at the 5-position and the fluorine atom at the 2-position are amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. medchemexpress.com The differential reactivity of these halogens could be exploited for the programmed introduction of different substituents. The acyl chloride at the 3-position is a versatile handle for the introduction of a wide range of functional groups through reactions with nucleophiles.
Beyond its established role as a building block for pharmaceuticals and agrochemicals, the unique substitution pattern of this compound could find applications in niche areas such as materials science. For instance, its derivatives could be investigated as components of organic light-emitting diodes (OLEDs), sensors, or as ligands for catalysis. The development of polyfunctional pyridine derivatives has shown promise in creating compounds with interesting biological and material properties. nih.gov
Addressing Current Limitations and Opportunities in Synthesis and Application
Despite its potential, the synthesis and application of this compound are not without challenges. The synthesis of the precursor, 5-bromo-2-fluoro-3-pyridinecarboxylic acid, can be complex and may suffer from low yields. The high reactivity of the acyl chloride itself necessitates careful handling and storage conditions.
Future research should focus on developing more robust and efficient synthetic routes to the parent carboxylic acid. Overcoming the challenges associated with the selective functionalization of the pyridine ring will be crucial for expanding the scope of its applications. The development of protecting group strategies and orthogonal reaction conditions will be key to achieving this goal.
The limitations in the current synthetic methodologies also present opportunities for innovation. The development of novel catalytic systems that can operate under milder conditions and with higher selectivity would be a significant advancement. Furthermore, a deeper understanding of the fundamental reactivity of this compound will undoubtedly lead to the discovery of new and unexpected applications in diverse fields of chemistry. The continued exploration of heterocyclic compounds remains a vibrant area of research with the potential for significant societal impact. rsc.orgmarketbusinessinsights.comfuturemarketinsights.comfrontiersin.orgscispace.com
Q & A
Q. What are the optimal synthetic routes for preparing 5-Bromo-2-fluoro-3-pyridinecarbonyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves halogenation and carbonyl chloride formation. For example, bromination of 2-fluoro-3-pyridinecarbonyl chloride using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) in anhydrous solvents (e.g., DCM or THF) is common. Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (1.2–1.5 equivalents of brominating agents), and ensuring inert atmospheres to prevent hydrolysis . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization improves yields (reported 60–75% purity >95% after purification) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C5, fluorine at C2, carbonyl chloride at C3). Expected shifts: ~160–165 ppm for carbonyl chloride in ¹³C NMR .
- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 238–240 for C₆H₂BrClFNO).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for synthetic intermediates) .
Q. What are the key stability considerations for storing and handling this compound?
- Methodological Answer :
- Storage : Store under inert gas (Ar/N₂) at –20°C in airtight, moisture-resistant containers. Avoid exposure to humidity to prevent hydrolysis to the carboxylic acid .
- Handling : Use gloves and eye protection in fume hoods. Reactivity with nucleophiles (e.g., amines, alcohols) necessitates careful isolation from incompatible reagents .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing effects of fluorine (C2) and carbonyl chloride (C3) activate the C5 bromine for Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ or XPhos Pd G3 catalysts with aryl/heteroaryl boronic acids (e.g., 5-pyridineboronic acid derivatives) in THF/H₂O (3:1) at 80–100°C. Monitor competing hydrolysis by quenching aliquots with MeOH and analyzing via TLC. Yields vary (50–85%) depending on steric hindrance of coupling partners .
Q. How can researchers resolve contradictions in reported reaction outcomes involving this compound?
- Methodological Answer : Discrepancies often arise from differences in:
- Catalyst systems : Test alternative ligands (e.g., SPhos vs. XPhos) to improve selectivity.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) may accelerate side reactions vs. non-polar solvents (toluene).
- Temperature gradients : Use controlled microwave-assisted synthesis to standardize heating and reduce decomposition .
- Contaminants : Verify reagent purity via ICP-MS for trace metal impurities (e.g., Pd residues) that may inhibit reactivity .
Q. What strategies are effective for synthesizing deuterated or isotopically labeled analogs of this compound?
- Methodological Answer :
- Deuterium incorporation : Use D₂O or deuterated solvents (e.g., CDCl₃) during halogenation steps to introduce deuterium at exchangeable positions.
- ¹³C/¹⁵N labeling : Start with labeled pyridine precursors (e.g., ¹³C-pyridine-3-carbonyl chloride) and follow standard bromination/fluorination protocols. Confirm isotopic enrichment via high-resolution MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
